molecular formula C6H7N3O2 B164561 6-Hydrazinonicotinic acid CAS No. 133081-24-0

6-Hydrazinonicotinic acid

Cat. No. B164561
Key on ui cas rn: 133081-24-0
M. Wt: 153.14 g/mol
InChI Key: HBBSDZXXUIHKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653111B2

Procedure details

5.0 g (31.7 mmol) 6-chloronicotinic acid and 30.9 ml (31.8 g, 634.7 mmol) hydrazine hydrate are initially introduced into 10 ml ethanol and the mixture is stirred at the boiling point at a bath temperature of 100° C. for 16 h. The solvent and excess hydrazine hydrate are distilled off on a rotary evaporator, the residue is taken up in water, 1.8 g (31.7 mmol) potassium hydroxide are then added and the mixture is stirred for 15 min. The solvent is removed completely on a rotary evaporator, the residue is dried in vacuo and 7.5 g of crude product, which is reacted further as such, are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.O.[NH2:12][NH2:13].[OH-].[K+]>C(O)C>[NH:12]([C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1)[NH2:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
30.9 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at the boiling point at a bath temperature of 100° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent and excess hydrazine hydrate are distilled off on a rotary evaporator
STIRRING
Type
STIRRING
Details
the mixture is stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent is removed completely on a rotary evaporator
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the residue is dried in vacuo and 7.5 g of crude product, which
CUSTOM
Type
CUSTOM
Details
is reacted further as such,
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
N(N)C1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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